Mercaptoacetic acid benzyl ester

Catalog No.
S1892722
CAS No.
7383-63-3
M.F
C9H10O2S
M. Wt
182.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercaptoacetic acid benzyl ester

CAS Number

7383-63-3

Product Name

Mercaptoacetic acid benzyl ester

IUPAC Name

benzyl 2-sulfanylacetate

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

InChI

InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2

InChI Key

XTCXSNIRIUQZLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CS

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CS

Mercaptoacetic acid benzyl ester is a chemical compound with the molecular formula C9H10O2S . It’s used in various scientific fields, including life science, material science, chemical synthesis, chromatography, and analytical research .

One specific application of Mercaptoacetic acid benzyl ester is in the synthesis of benzyl ethers and esters . This process involves the use of 2-benzyloxypyridine, which is N-methylated to deliver the active reagent in situ . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are important considerations .

Another potential application is in the field of biochemistry, where it could be used as an inhibitor of certain enzymes . .

Mercaptoacetic acid benzyl ester is an organic compound with the molecular formula C9H10O2SC_9H_{10}O_2S and a molecular weight of approximately 182.24 g/mol. It is also known systematically as benzyl mercaptoacetate. This compound is characterized by its colorless appearance and is classified as an ester, specifically the esterification product of thioglycolic acid and benzyl alcohol. Its structure features a thiol group, which imparts unique chemical properties, making it useful in various applications within chemical and biological research .

Typical of esters and thiols:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield thioglycolic acid and benzyl alcohol.
    Mercaptoacetic acid benzyl ester+H2OThioglycolic acid+Benzyl alcohol\text{Mercaptoacetic acid benzyl ester}+H_2O\rightarrow \text{Thioglycolic acid}+\text{Benzyl alcohol}
  • Transesterification: This compound can react with different alcohols to form various esters, a process commonly utilized in organic synthesis.
  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, reacting with electrophiles to form new compounds.

These reactions highlight the versatility of mercaptoacetic acid benzyl ester in synthetic organic chemistry.

The synthesis of mercaptoacetic acid benzyl ester typically involves the following methods:

  • Esterification Reaction: The primary method involves the reaction of thioglycolic acid with benzyl alcohol in the presence of an acid catalyst (such as sulfuric acid). This reaction proceeds under reflux conditions to facilitate the formation of the ester.
    Thioglycolic acid+Benzyl alcoholH2SO4Mercaptoacetic acid benzyl ester+H2O\text{Thioglycolic acid}+\text{Benzyl alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Mercaptoacetic acid benzyl ester}+H_2O
  • Alternative Synthetic Routes: Other methods may include using acyl chlorides or anhydrides to react with benzyl thiol, although these methods are less common.

Mercaptoacetic acid benzyl ester finds applications across various fields:

  • Chemical Synthesis: It serves as a building block in organic synthesis for creating more complex molecules.
  • Pharmaceutical Industry: Its potential biological activity makes it a candidate for drug development and formulation.
  • Cosmetics: Due to its antioxidant properties, it may be utilized in cosmetic formulations aimed at skin protection.
  • Material Science: It can be employed in polymer chemistry for producing functional materials.

Studies on the interactions of mercaptoacetic acid benzyl ester with other compounds reveal its utility in complexation reactions. For instance, it can form complexes with metal ions, which may enhance its biological activity or modify its physical properties. Investigations into its interactions with biomolecules are ongoing, aiming to understand its potential roles in biological systems better .

Mercaptoacetic acid benzyl ester shares structural similarities with other compounds containing thiol or thioester functionalities. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Features
Mercaptoacetic AcidC2H6O2SC_2H_6O2SSimple thiol compound; used in protein chemistry.
ThiophenolC6H5SHC_6H_5SHAromatic thiol; known for its reactivity and use in organic synthesis.
Benzyl ThioacetateC9H10OSC_9H_{10}OSSimilar structure; used in organic synthesis but lacks carboxylic functionality.

Uniqueness

Mercaptoacetic acid benzyl ester is unique due to its specific combination of an aromatic ring and a thiol group within an ester framework, offering distinct reactivity patterns and potential applications not found in simpler thiols or esters.

XLogP3

2.3

Wikipedia

Mercaptoacetic acid benzyl ester

Dates

Modify: 2023-08-16

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